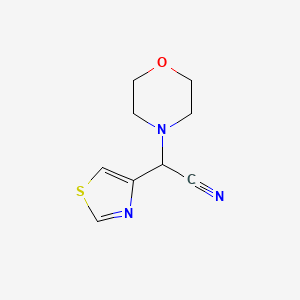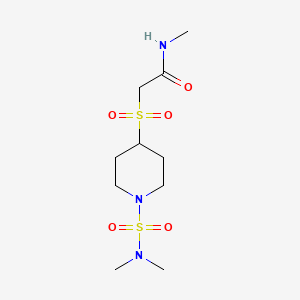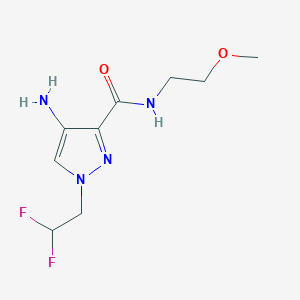
4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential for use in the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to have an effect on the expression of certain genes that are involved in the development of neurological disorders.
Biochemical And Physiological Effects
Studies have shown that 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, it has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for research studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. Some of these include:
1. Investigating the potential use of this compound in combination with other anticancer agents to enhance its efficacy.
2. Studying the molecular mechanisms underlying the neuroprotective effects of this compound.
3. Developing new methods for improving the solubility of this compound in water to make it more suitable for use in certain experiments.
4. Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has shown potential for use in the development of new drugs and therapies. Its high potency and range of biochemical and physiological effects make it an attractive option for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2,2-difluoroethylamine with 4-methoxyacetylpyrazole, followed by the reaction with ethyl chloroformate and ammonia. The final product is obtained through the reaction with 4-aminobutyric acid and acetic anhydride. The synthesis method has been optimized to obtain a high yield of the final product.
Scientific Research Applications
4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been used in various scientific research applications. One of the primary applications is in the development of new drugs and therapies. This compound has shown potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2/c1-17-3-2-13-9(16)8-6(12)4-15(14-8)5-7(10)11/h4,7H,2-3,5,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVPYYTFROIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)

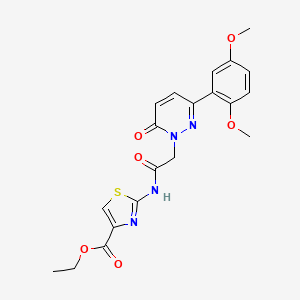
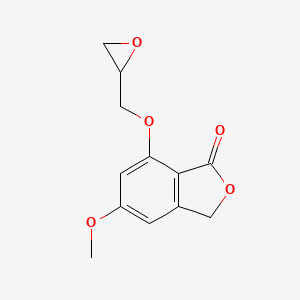
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)

![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
